Hydrogen Bond Donor/Acceptor Profile vs. 4-Phenylisoquinolin-1(2H)-one
The target compound provides 2 hydrogen bond donors (5-OH and lactam NH) and 4 hydrogen bond acceptors (lactam carbonyl, morpholine oxygen, morpholine nitrogen, and phenolic oxygen) versus 1 donor and 1 acceptor for the unsubstituted 4-phenylisoquinolin-1(2H)-one [1]. This difference in H-bond capacity directly impacts aqueous solubility and target binding enthalpy.
vs 4-Phenyl: HBD 1, HBA 1
| Evidence Dimension | Hydrogen bond donor and acceptor count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4 |
| Comparator Or Baseline | 4-Phenylisoquinolin-1(2H)-one: HBD = 1, HBA = 1 (computed from structure) |
| Quantified Difference | Target has +1 HBD and +3 HBA |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
Higher H-bond capacity can enhance target residence time and solubility, making the compound more suitable for biochemical assays requiring aqueous compatibility.
- [1] PubChem. (2025). Compound Summary for CID 71377198: Computed Properties. National Center for Biotechnology Information. View Source
